3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole

Lipophilicity ADME Medicinal Chemistry

3-(4-Chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative featuring a 4-chlorophenyl substituent at the 3-position and a 4-ethylphenoxymethyl group at the 5-position. This screening compound (MW 314.77, C17H15ClN2O2) is available from ChemDiv as part of a research compound library.

Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
Cat. No. B5720764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole
Molecular FormulaC17H15ClN2O2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2O2/c1-2-12-3-9-15(10-4-12)21-11-16-19-17(20-22-16)13-5-7-14(18)8-6-13/h3-10H,2,11H2,1H3
InChIKeyBWAKAGZNKKJIPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole: Structural and Physicochemical Differentiation Profile for Procurement Decisions


3-(4-Chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative featuring a 4-chlorophenyl substituent at the 3-position and a 4-ethylphenoxymethyl group at the 5-position . This screening compound (MW 314.77, C17H15ClN2O2) is available from ChemDiv as part of a research compound library . Its physicochemical properties, including calculated logP of 5.53 and logSw of -6.17 , differentiate it from unsubstituted phenyl analogs.

Why 3-(4-Chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole Cannot Be Interchanged with Closest Analogs


In the 1,2,4-oxadiazole series, replacement of the 4-chloro substituent on the phenyl ring with hydrogen (yielding 5-[(4-ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole) reduces calculated logP by 0.70 units (from 5.53 to 4.83) and increases aqueous solubility (logSw) by 1.55 log units (from -6.17 to -4.62) . Such differences in lipophilicity and water solubility can shift compound behavior in biological assays, alter membrane permeability, and change stock solution preparation protocols, making direct interchange without re-validation unreliable .

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole


Calculated LogP: 4-Chlorophenyl vs. Phenyl Analog

The target compound exhibits a higher calculated logP (5.53) compared to its direct analog without the 4-chloro substituent (logP = 4.83) . This difference arises solely from the chlorine atom, which increases hydrophobic surface area.

Lipophilicity ADME Medicinal Chemistry

Calculated LogD: Distribution Coefficient at Physiological pH

The target compound's logD value (5.53) is identical to its logP, while the phenyl analog has logD 4.83 . This indicates that the 4-chloro substitution does not introduce ionizable groups and maintains high lipophilicity regardless of pH.

Distribution Coefficient pH-dependent lipophilicity Bioavailability

Aqueous Solubility (logSw): Chlorophenyl Reduces Water Solubility

The target compound has a predicted logSw of -6.17, which is 1.55 log units lower (more insoluble) than the phenyl analog (logSw = -4.62) . This lower solubility is directly attributable to the 4-chloro group.

Aqueous solubility Formulation Bioavailability

Molecular Weight and Polar Surface Area: Implications for Drug-Likeness

The target compound has a molecular weight of 314.77 Da (34.45 Da higher than the phenyl analog) and a polar surface area (PSA) of 38.81 Ų . The increased molecular weight is due to the chlorine atom (relative molecular mass contribution ~34.5), while the PSA remains within a range typically associated with good membrane permeability (PSA < 60 Ų).

Molecular weight Polar surface area Drug-likeness

Application Scenarios Where 3-(4-Chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole Offers Measurable Differentiation


CNS Drug Discovery Programs Requiring High Lipophilicity

With a calculated logP of 5.53, this compound falls within the optimal lipophilicity range for blood-brain barrier penetration (logP 4-6) . It can be prioritized over the less lipophilic phenyl analog (logP 4.83) in CNS-targeted phenotypic screens.

Solubility-Limited Assay Development and Formulation Studies

The predicted low aqueous solubility (logSw -6.17) makes this compound a useful probe for studying precipitation kinetics and formulation strategies, distinguishing it from the more soluble phenyl analog (logSw -4.62) .

Structure-Activity Relationship (SAR) Exploration of 1,2,4-Oxadiazoles

The 4-chlorophenyl group at position 3 is a recurrent motif in bioactive 1,2,4-oxadiazoles [1]. This compound can serve as a key analog in SAR studies comparing halogen effects on target engagement, supported by its distinct physicochemical profile.

Chemical Library Procurement for Diversity-Oriented Screening

In diversity-based screening library acquisition, the 0.70 unit logP increment and 34 Da mass shift relative to the phenyl analog justify inclusion as a chemically distinct entity, expanding the lipophilicity and molecular weight coverage of the collection.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.